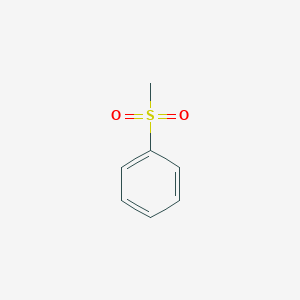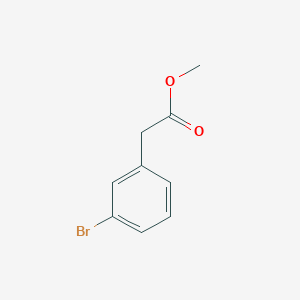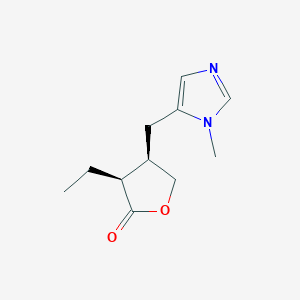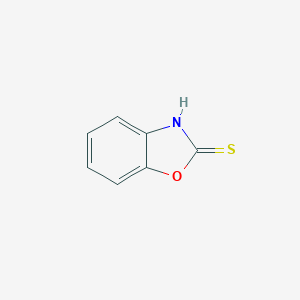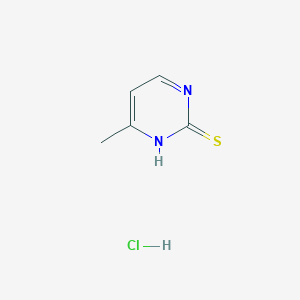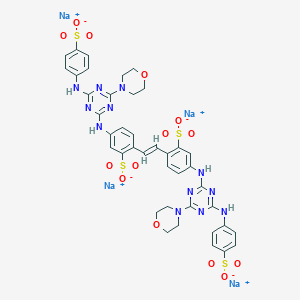
Fluorescent Brightener 210
Descripción general
Descripción
Fluorescent brighteners are a class of compounds that absorb ultraviolet light and re-emit it as visible light, thus enhancing the brightness and whiteness of materials. They are widely used in various industries, including textiles, paper, and detergents. Fluorescent Brightener 210, specifically, is not directly mentioned in the provided papers, but the studies do discuss several types of fluorescent brighteners, such as styrene-based, coumarine-based, and benzoxazole-based derivatives, which are used in applications ranging from water-based coatings to hydrogel synthesis .
Synthesis Analysis
The synthesis of fluorescent brighteners involves various chemical reactions. For instance, benzoxazole fluorescent brighteners are synthesized using a simple reaction with polyphosphoric acid, resulting in compounds that are characterized by proton NMR and UV spectrum analysis . Similarly, triazene-stilbene fluorescent brighteners containing methacrylic groups have been synthesized and their copolymerization with styrene has been studied . These synthesis methods are crucial for producing brighteners with specific properties suitable for their intended applications.
Molecular Structure Analysis
The molecular structure of fluorescent brighteners determines their absorption and emission characteristics. The papers describe the synthesis of different derivatives, such as triazinylstilbene and benzoxazole types, which have distinct molecular structures that affect their performance as brighteners. For example, the spectral and thermal properties of unsaturated triazinylstilbene fluorescent brightening agents were evaluated, indicating the importance of molecular structure in their effectiveness .
Chemical Reactions Analysis
Fluorescent brighteners can participate in various chemical reactions. The papers mention the copolymerization of brighteners with monomers like styrene and acrylonitrile to create fluorescent polymers . Additionally, the photochemical mechanisms of fluorescent brighteners used as photoinitiators in polymerization are investigated, highlighting their ability to initiate free radical polymerizations upon LED irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorescent brighteners are key to their functionality. The fastness test and whiteness measurement are used to assess the physical properties of benzoxazole fluorescent brighteners . The photophysical characteristics of copolymers with fluorescent moieties are reported, and their utility in liquid crystalline displays is discussed based on their spectral properties . These properties are critical for the performance of fluorescent brighteners in their respective applications.
Aplicaciones Científicas De Investigación
-
Biological Experiments
- Fluorescent Brightener 210 is a multifunctional dye used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . The specific methods of application or experimental procedures would depend on the particular experiment being conducted.
-
Textile Dyeing
-
Cell Structure Analysis
-
Biomolecule Tracking
-
Cell Function Evaluation
-
Cell Type Distinction
-
Biomolecule Detection
-
Tissue Pathology Study
-
Microorganism Monitoring
-
Functional Textile Processing
- Fluorescent Brightener 210 is also used in functional textile processing . It’s used as an optical brightening agent to enhance the whiteness of fabrics . The dye is applied to the textile material, where it absorbs ultraviolet light and re-emits it as visible blue light, making the material appear whiter .
-
Food Pigments
-
Dye-Sensitized Solar Cells
-
Chemically Modified Activated Carbon
-
Clinical Diagnostics
-
Ultraviolet Light Absorption
-
Dye-Sensitized Solar Cells
Safety And Hazards
Fluorescent Brightener 210 is intended for research use only and is not meant for medicinal, household, or other uses . In case of contact, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . If it enters the eyes, it should be rinsed with pure water for at least 15 minutes . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .
Direcciones Futuras
Fluorescence techniques, including those involving Fluorescent Brightener 210, are nondestructive analytical methods used in a wide range of applications . They are increasingly used in numerous scientific disciplines such as molecular biology, biophysics, and chemistry, clinical diagnosis, and analytical and environmental chemistry . Future development in this field might be inspired by advances in the biomedical and general cell biology fields .
Propiedades
IUPAC Name |
tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40N12O14S4.4Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;;;;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRZRKZXIOJRT-MBCFVHIPSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N12Na4O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescent Brightener 210 | |
CAS RN |
28950-61-0 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrasodium 4,4'-bis[[4-morpholino-6-(p-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



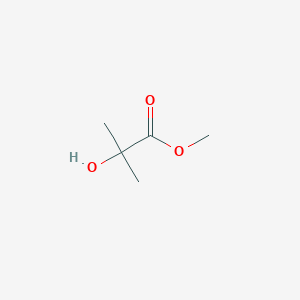
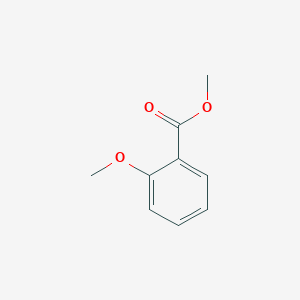
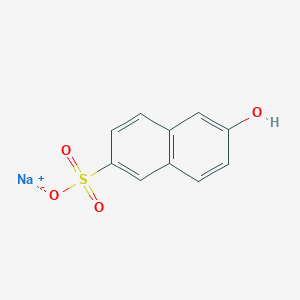
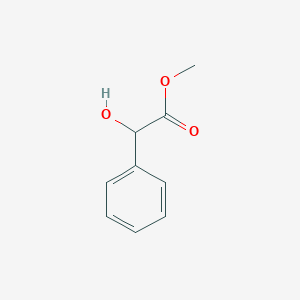
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
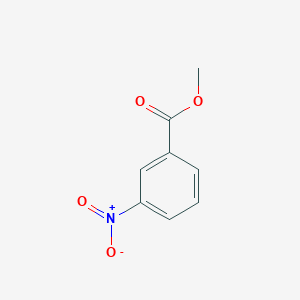
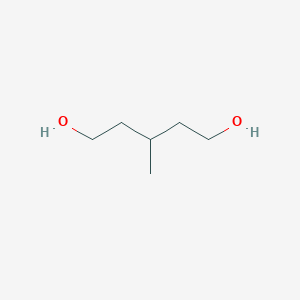
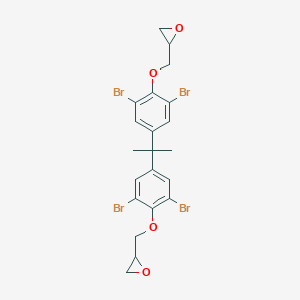
![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)
